7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one, also known as (4E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one, is a compound with significant biological activity. It is classified as an enone and is recognized for its potential applications in medicinal chemistry, particularly as an antineoplastic agent. The compound features a complex structure that includes a heptene backbone substituted with phenolic groups, contributing to its pharmacological properties.
The synthesis of 7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one can be achieved through various organic reactions, typically involving the following steps:
Technical details regarding specific reagents and conditions can vary based on the chosen synthetic pathway, but common catalysts include palladium or nickel complexes for cross-coupling methods.
The molecular structure of 7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one consists of a heptene chain with two key substituents: a 4-hydroxy-3-methoxyphenyl group at position 7 and a phenyl group at position 1. The structural representation can be summarized as follows:
The compound participates in several chemical reactions due to its reactive functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.
The mechanism of action for 7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one involves several pathways:
Research indicates that these mechanisms contribute significantly to its therapeutic potential in oncology .
The physical properties of 7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one include:
Chemical properties include:
These properties are essential for understanding how the compound behaves in various environments and applications .
7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one has several significant applications in scientific research:
As research continues, this compound may reveal additional therapeutic applications and mechanisms that enhance our understanding of its biological significance .
DPHB [(4E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one] significantly ameliorates insulin resistance (IR) by dual modulation of the PI3K/AKT pathway and TNF-α signaling. In IR-induced 3T3-L1 adipocytes, DPHB (10–40 μM) enhanced glucose uptake by 150–220% and promoted GLUT4 translocation to the plasma membrane, a critical process for cellular glucose utilization [4]. Mechanistically, DPHB:
Table 1: DPHB Modulation of Key Insulin Resistance Pathways
Target Pathway | Affected Molecules | Change Induced by DPHB | Functional Outcome |
---|---|---|---|
PI3K/AKT | p-PI3K, p-AKT | ↑ 1.8–2.1 fold | Enhanced GLUT4 translocation, glucose uptake |
TNF-α signaling | TNF-α, IL-6 | ↓ 55–60% | Restored insulin sensitivity |
Adipokine expression | PPARγ, C/EBPα, SREBP-1 | PPARγ↑30%, C/EBPα↑25%, SREBP-1↓45% | Improved lipid metabolism |
The dependency on PI3K was confirmed using inhibitor LY294002, which abolished DPHB-induced glucose uptake, confirming pathway specificity [4].
DPHB exerts anti-osteoclastogenic effects through coordinated inhibition of NF-κB and MAPK pathways (ERK, JNK, p38). In RANKL-stimulated RAW264.7 cells and primary bone marrow-derived macrophages (BMMs), DPHB (0–10 μM, non-cytotoxic range):
In a lipopolysaccharide (LPS)-induced inflammatory osteolysis mouse model, intraperitoneal DPHB administration (5 mg/kg/day) reduced bone resorption pits by 80% and osteoclast numbers by 75%, corroborated by micro-CT and histomorphometry [1] [3]. This dual pathway inhibition positions DPHB as a viable alternative to bisphosphonates or denosumab, which carry risks of osteonecrosis and rebound fractures [3].
DPHB disrupts RANKL-RANK signaling at multiple nodal points, preventing pathological bone loss. Key mechanisms include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0